![molecular formula C21H36O2S2 B14423657 1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene CAS No. 87228-65-7](/img/structure/B14423657.png)
1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene is a chemical compound with the molecular formula C8H10O2S2 It is known for its unique structure, which includes a benzene ring substituted with a methyl group and a sulfonyl group attached to a long alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene typically involves the reaction of 4-iodotoluene with methyl p-toluenesulfonate under specific conditions. The reaction is carried out in the presence of a base such as sodium sulfite or sodium bicarbonate, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the raw materials are sourced and reacted under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The long alkyl chain may facilitate the compound’s incorporation into lipid membranes, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-(methylsulfonyl)benzene: Similar structure but lacks the long alkyl chain.
Methyl p-tolyl sulfone: Contains a sulfone group but differs in the position of substitution on the benzene ring.
Uniqueness
1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene is unique due to its combination of a benzene ring, sulfonyl group, and a long alkyl chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
87228-65-7 |
|---|---|
Formule moléculaire |
C21H36O2S2 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
1-methyl-4-(1-methylsulfanyltridecylsulfonyl)benzene |
InChI |
InChI=1S/C21H36O2S2/c1-4-5-6-7-8-9-10-11-12-13-14-21(24-3)25(22,23)20-17-15-19(2)16-18-20/h15-18,21H,4-14H2,1-3H3 |
Clé InChI |
PIVJJDMQJQYJHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(SC)S(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


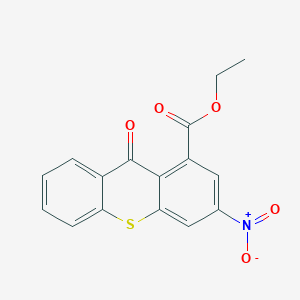
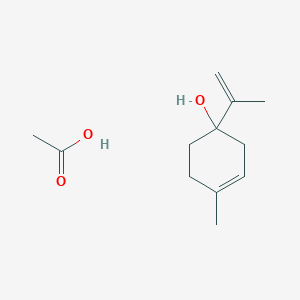
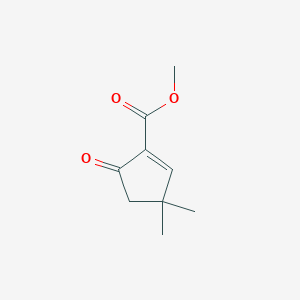
![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
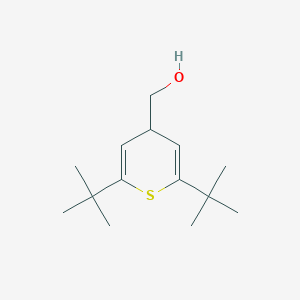
![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)
![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)
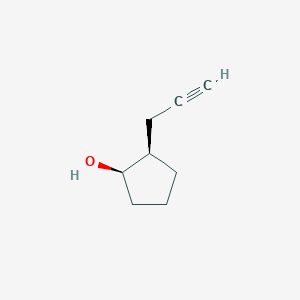
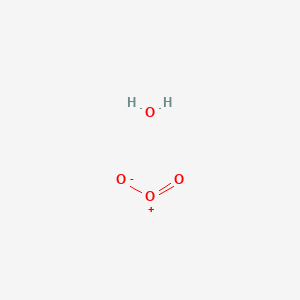
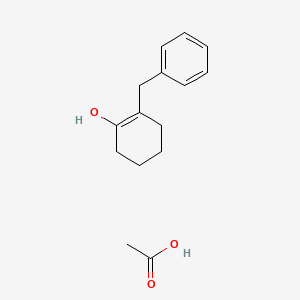
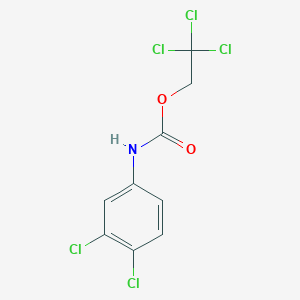
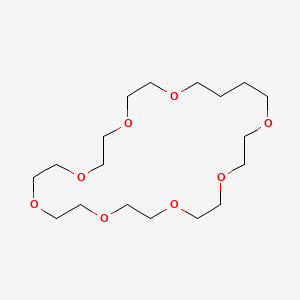
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
